N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a butyl group, and sulfamoyl and acetamide functional groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting with the formation of the quinoline core. The process may include:
Formation of 1,2,3,4-tetrahydroquinoline: This can be achieved through the reduction of quinoline using hydrogenation techniques.
Butylation: The tetrahydroquinoline is then reacted with butyl bromide or butyl chloride to introduce the butyl group.
Oxidation: The butylated tetrahydroquinoline undergoes oxidation to form the 2-oxo derivative.
Sulfamoylation: The 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group is then reacted with sulfamoyl chloride to introduce the sulfamoyl group.
Acetylation: Finally, the phenyl group is acetylated using acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.
Substitution: Substitution reactions can introduce different substituents on the quinoline ring or other parts of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese (III) acetate, potassium permanganate, and chromium (VI) compounds.
Reduction: Reduction can be achieved using hydrogen gas, lithium aluminum hydride, or sodium borohydride.
Substitution: Substitution reactions often use alkyl halides, acyl chlorides, or sulfonating agents.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, sulfonamides, and acetylated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide can be used as a probe to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions in various diseases.
Industry: In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it valuable for various industrial processes.
Mechanism of Action
The mechanism by which N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: This compound is structurally similar but lacks the butyl group.
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide: This compound has an isopropyl group instead of the acetamide group.
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide: This compound has dimethyl groups on the benzene ring.
Uniqueness: N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is unique due to its combination of the butyl group, sulfamoyl group, and acetamide group. This combination provides distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[4-[(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-3-4-13-24-20-11-8-18(14-16(20)5-12-21(24)26)23-29(27,28)19-9-6-17(7-10-19)22-15(2)25/h6-11,14,23H,3-5,12-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIFSUSYCGSRSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.